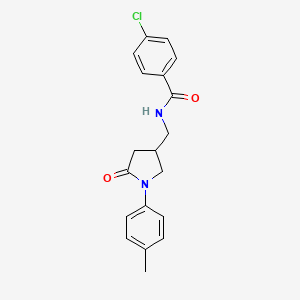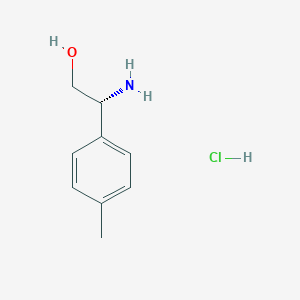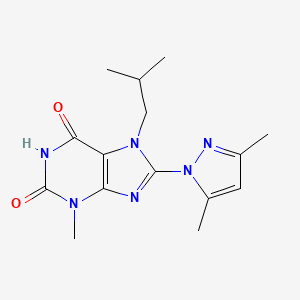
(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C14H13NO3S2 and its molecular weight is 307.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of various derivatives of 4-thiazolidinone, including compounds related to (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, has been extensively studied for their antimicrobial properties. For instance, a study outlined the synthesis of these derivatives and evaluated their antimicrobial and analgesic activities. These compounds, characterized by analytical and spectral data, showed potential in antimicrobial applications (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Anticancer Properties
The anticancer potential of 4-thiazolidinone derivatives has also been explored. A study investigated the synthesis of various thiazolidinone compounds with benzothiazole moiety and evaluated their in vitro anticancer activity. The research highlighted that some derivatives showed significant anticancer activity against various cancer cell lines (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, & R. Lesyk, 2010).
Anticonvulsant Activity
Another area of application is in anticonvulsant therapy. A study synthesized a series of thiazolidinone compounds and evaluated their in vivo anticonvulsant activity. Some compounds in this series were identified as potent and were compared with established anticonvulsant drugs (A. Agarwal, S. Lata, K. K. Saxena, V. Srivastava, & Amit Kumar, 2006).
Aldose Reductase Inhibitors
Compounds similar to this compound have been studied as aldose reductase inhibitors. These inhibitors have pharmacological activities and potential clinical applications, particularly in treating complications related to diabetes (Marta Kučerová-Chlupáčová, Dominika Halakova, M. Májeková, Jakub Treml, M. Štefek, & Marta Šoltésová Prnová, 2020).
In Vivo Anticancer and Antiangiogenic Effects
The in vivo anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives have been studied using a mouse tumor model. These studies suggest that these derivatives could potentially serve as candidates for anticancer therapy, inhibiting tumor angiogenesis and tumor cell proliferation (S. Chandrappa, H. Chandru, A. Sharada, K. Vinaya, C. S. A. Kumar, N. R. Thimmegowda, P. Nagegowda, M. K. Kumar, & K. Rangappa, 2010).
Propriétés
IUPAC Name |
4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c16-12(17)7-4-8-15-13(18)11(20-14(15)19)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBHCTFINUXFOZ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)

![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)
![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2846335.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2846336.png)

![2-benzyl-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2846341.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide](/img/structure/B2846342.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2846348.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2846352.png)
